1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
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Overview
Description
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a solid at room temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of an aminomethyl group attached to a cyclopentane ring, with a carbonitrile group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the intermediate 1-(Aminomethyl)cyclopentanol. This intermediate is then subjected to dehydration and subsequent reaction with hydrogen cyanide to yield 1-(Aminomethyl)cyclopentanecarbonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The carbonitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclohexanecarbonitrile hydrochloride
- 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride
- 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
Uniqueness
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is unique due to its specific ring size, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities .
Properties
IUPAC Name |
1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPHLEIRVERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-09-4 |
Source
|
Record name | 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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